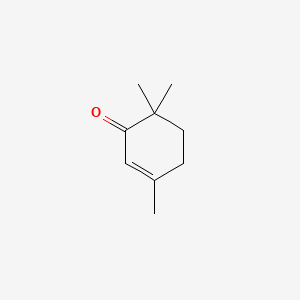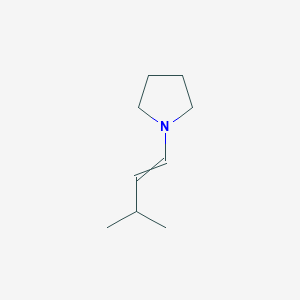
4-chloro-1,3-dioxaindane-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1,3-dioxaindane-5-carbaldehyde is an organic compound with the molecular formula C8H5ClO3. It is a derivative of 1,3-benzodioxole, featuring a chloro substituent at the 4-position and an aldehyde group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-chloro-1,3-dioxaindane-5-carbaldehyde can be synthesized through several methods. One common approach involves the chlorination of 1,3-benzodioxole followed by formylation. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the formylation can be achieved using reagents like dichloromethyl methyl ether in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-1,3-dioxaindane-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 4-Chloro-1,3-benzodioxole-5-carboxylic acid.
Reduction: 4-Chloro-1,3-benzodioxole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-chloro-1,3-dioxaindane-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 4-chloro-1,3-dioxaindane-5-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: The parent compound without the chloro and aldehyde substituents.
Piperonal (1,3-Benzodioxole-5-carboxaldehyde): Similar structure but lacks the chloro substituent.
Safrole: Contains a methylenedioxy group but differs in the position and type of substituents.
Propiedades
Fórmula molecular |
C8H5ClO3 |
|---|---|
Peso molecular |
184.57 g/mol |
Nombre IUPAC |
4-chloro-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H5ClO3/c9-7-5(3-10)1-2-6-8(7)12-4-11-6/h1-3H,4H2 |
Clave InChI |
GDHUXXBYBFDJAE-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C(=C(C=C2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3,4-dimethoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8682168.png)
![4-[(2,5-Dioxoimidazolidin-4-ylidene)methyl]benzonitrile](/img/structure/B8682170.png)





![(3S)-1-[(3-Bromophenyl)methyl]-3-methylpiperazine](/img/structure/B8682213.png)
![N-(2,6-dimethylphenyl)-2-[4-(3-phenylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B8682220.png)



